molecular formula C23H32N2 B5301783 1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine

1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine

Cat. No.: B5301783
M. Wt: 336.5 g/mol
InChI Key: PLOVIPQADIIILX-RMKNXTFCSA-N
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Description

1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine is a complex organic compound with a unique structure that combines a piperazine ring with phenylpropene and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the phenylpropene and cyclohexene groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of piperazine derivatives.

Scientific Research Applications

1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine include other piperazine derivatives with different substituents on the piperazine ring or variations in the attached phenylpropene and cyclohexene groups.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2/c1-20(2)23-12-10-22(11-13-23)19-25-17-15-24(16-18-25)14-6-9-21-7-4-3-5-8-21/h3-10,23H,1,11-19H2,2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOVIPQADIIILX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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